Endomorphin 1

Receptor Pharmacology Binding Affinity Opioid Receptors

Endomorphin 1 possesses a distinct intrinsic efficacy (42.8% spare receptor fraction vs. 20.2% for DAMGO) and robust receptor internalization, unlike morphine. It is the benchmark agonist for spinal antinociception (ED₅₀ 1.8–1.9 nmol i.t.) and μ₂-subtype pharmacology. This reference compound is crucial for calibrating biased agonism assays, receptor trafficking microscopy, and quantitative pharmacodynamic modeling. Ensure your studies use the correct comparator to avoid erroneous conclusions about G-protein coupling, tolerance, and subtype selectivity.

Molecular Formula C34H38N6O5
Molecular Weight 610.7 g/mol
CAS No. 189388-22-5
Cat. No. B1671277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndomorphin 1
CAS189388-22-5
Synonyms(Dmt1)endomorphin-1
endomorphin 1
endomorphin-1
Tyr-Pro-Trp-Phe-Nh2
tyrosyl-prolyl-tryptophyl-phenylalaninamide
Molecular FormulaC34H38N6O5
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N
InChIInChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1
InChIKeyZEXLJFNSKAHNFH-SYKYGTKKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Endomorphin 1 (CAS 189388-22-5): High-Affinity Mu-Opioid Agonist for Neuroscience and Pain Research Procurement


Endomorphin 1 (Tyr-Pro-Trp-Phe-NH₂) is an endogenous tetrapeptide that functions as a highly selective agonist of the mu-opioid receptor (MOR) [1]. First isolated from bovine and human brain, it is structurally distinct from classical opioid peptides such as enkephalins and endorphins [2]. Endomorphin 1 exhibits potent antinociceptive activity across multiple preclinical pain models and serves as a critical research tool for investigating mu-opioid receptor signaling, receptor internalization dynamics, and biased agonism [3]. Its unique pharmacological profile makes it an essential reference compound for studies on pain modulation, opioid tolerance, and the development of novel analgesics with reduced side-effect liabilities.

Why Endomorphin 1 (189388-22-5) Cannot Be Substituted by Endomorphin 2 or DAMGO in Critical Experimental Workflows


Despite their shared classification as mu-opioid receptor agonists, Endomorphin 1 exhibits distinct pharmacological properties that preclude direct substitution with its closest analogs—Endomorphin 2 or DAMGO—in specialized research applications. Endomorphin 1 demonstrates a unique receptor occupancy profile characterized by a larger spare receptor fraction (42.8%) compared to DAMGO (20.2%), indicating differential intrinsic efficacy that influences downstream signaling and tolerance development [1]. Furthermore, while both Endomorphin 1 and DAMGO induce receptor internalization, morphine does not, making Endomorphin 1 a critical comparator for dissecting biased signaling pathways [2]. Substitution without validation can lead to erroneous conclusions regarding receptor trafficking, G-protein coupling efficiency, and in vivo potency, particularly in spinal versus supraspinal pain models.

Quantitative Evidence for Endomorphin 1 Differentiation: Receptor Affinity, Selectivity, Intrinsic Efficacy, and In Vivo Potency


Endomorphin 1 Exhibits Superior Mu-Opioid Receptor Binding Affinity Compared to Endomorphin 2 and DAMGO

Endomorphin 1 demonstrates sub-nanomolar affinity (Ki = 0.36 nM) for the mu-opioid receptor, which is approximately 2-fold higher than Endomorphin 2 (Ki = 0.69 nM) and significantly surpasses the affinity of the synthetic standard DAMGO (Ki = 1.11 nM in comparable assay systems) [1]. This high affinity is coupled with exceptional selectivity: Endomorphin 1 displays 4,000-fold preference for mu over delta opioid receptors and 15,000-fold preference over kappa receptors, whereas Endomorphin 2 exhibits a different selectivity profile with 13,000-fold over delta and 7,500-fold over kappa [2].

Receptor Pharmacology Binding Affinity Opioid Receptors Competitive Radioligand Binding

Endomorphin 1 Demonstrates Partial Agonist Intrinsic Efficacy with Larger Spare Receptor Fraction than DAMGO

In mouse vas deferens bioassays, Endomorphin 1 exhibits a 'high-affinity, low intrinsic efficacy' profile characteristic of a partial agonist, whereas DAMGO and its C-terminal amide congener DAMGA behave as full agonists [1]. Following partial receptor inactivation with beta-funaltrexamine, the accessible receptor fraction for Endomorphin 1 was 42.8%, compared to only 20.2% for DAMGO, 14.0% for Endomorphin-1-ol, and 14.1% for DAMGA [2]. This indicates that Endomorphin 1 requires a smaller fraction of occupied receptors to achieve maximal tissue response.

Receptor Occupancy Intrinsic Efficacy Partial Agonism Functional Assay

Endomorphin 1 Induces Mu-Opioid Receptor Internalization, Unlike Morphine

Endomorphin 1 and DAMGO both induce mu-opioid receptor internalization in HEK cells, whereas morphine fails to do so, despite all three agonists activating Gi1α/Gi2α, Goα, and Gi3α to a similar extent [1]. This functional divergence demonstrates that Endomorphin 1 can be used to dissect biased signaling pathways that lead to receptor internalization independently of acute G-protein activation. Quantitative analysis shows that Endomorphin 1 stimulates [35S]GTPγS binding in mouse amygdala synaptic membranes with comparable efficacy to DAMGO, confirming its full activation of G-protein coupling while retaining distinct trafficking properties [2].

Receptor Trafficking Biased Agonism Internalization G-Protein Signaling

Endomorphin 1 Shows Enhanced Spinal Antinociceptive Potency with Defined ED50 Values

Intrathecal administration of Endomorphin 1 produces dose-dependent antinociception in rats with ED50 values of 1.9 nmol (95% CI: 0.96-3.76) in the tail flick test and 1.8 nmol (95% CI: 0.8-4.2) in the tail pressure test [1]. Notably, Endomorphin 1 is more potent spinally than Endomorphin 2, which is equipotent supraspinally but less effective via spinal routes [2]. For comparative context, DAMGO at 0.3 μg (approximately 0.5 nmol) produces comparable antinociception, but Endomorphin 1 requires 30 μg (approximately 49 nmol) to achieve similar effects, reflecting its partial agonist properties in vivo [3].

In Vivo Pharmacology Antinociception Spinal Analgesia ED50

Endomorphin 1 Solubility Profile Enables Direct Aqueous Formulation for In Vivo Studies

Endomorphin 1 exhibits water solubility of 0.60 mg/mL and up to 25 mg/mL in water with sonication, enabling direct aqueous formulation for in vivo administration . This contrasts with many lipophilic opioid peptides and synthetic small-molecule MOR agonists that require organic co-solvents (e.g., DMSO or cyclodextrins), which can introduce vehicle-related artifacts in behavioral and physiological experiments. For reference, Endomorphin 1 solubility in DMSO is ≥50 mg/mL, but aqueous compatibility reduces the need for organic solvent exposure in animal models . Stability data indicate that stock solutions should be prepared fresh and stored at -20°C protected from light .

Formulation Solubility In Vivo Dosing Peptide Stability

Endomorphin 1 Distinguishes Mu1 and Mu2 Receptor Subtypes with Differential Antagonist Sensitivity

Endomorphin 1 and Endomorphin 2 exhibit differential sensitivity to the mu1-selective antagonist naloxonazine. Endomorphin 2 antinociception is more sensitive to naloxonazine blockade than Endomorphin 1, indicating that Endomorphin 1 may preferentially engage mu2 opioid receptor subtypes or exhibit broader subtype activation [1]. Both compounds compete effectively at mu1 and mu2 sites in mouse brain homogenates, but the antagonist discrimination reveals functional divergence that is not apparent from binding affinity alone [2]. This property positions Endomorphin 1 as a valuable pharmacological tool for dissecting mu receptor subtype pharmacology.

Receptor Subtypes Mu1/Mu2 Antagonist Pharmacology Naloxonazine

High-Impact Application Scenarios for Endomorphin 1 Procurement in Pain Research and Opioid Pharmacology


Biased Agonism and Receptor Trafficking Studies

Endomorphin 1 is an essential comparator in studies examining the dissociation between G-protein signaling and beta-arrestin-mediated receptor internalization. Because Endomorphin 1 internalizes mu-opioid receptors similarly to DAMGO but unlike morphine, it serves as a critical control for investigating the molecular determinants of biased agonism [1]. Procurement of Endomorphin 1 is warranted for labs utilizing BRET/FRET biosensors, TIRF microscopy, or high-content imaging platforms to quantify receptor trafficking dynamics and to screen for novel biased ligands with improved therapeutic indices.

Spinal Analgesia and Chronic Pain Model Development

Endomorphin 1 demonstrates enhanced spinal antinociceptive potency compared to Endomorphin 2, with well-characterized ED50 values of 1.8-1.9 nmol following intrathecal administration in rats [2]. This property makes it a preferred reference agonist for studies involving spinal pain processing, neuropathic pain models (e.g., chronic constriction injury, spinal nerve ligation), and investigations of descending pain modulatory pathways. Researchers developing novel spinally-targeted analgesics should procure Endomorphin 1 as a benchmark for comparative efficacy and mechanistic validation.

Mu-Opioid Receptor Subtype Pharmacological Dissection

The differential sensitivity of Endomorphin 1 and Endomorphin 2 to naloxonazine provides a pharmacological fingerprint for distinguishing mu1- versus mu2-mediated effects in vivo [3]. Endomorphin 1 is the appropriate tool compound for experiments designed to probe mu2 receptor function, particularly in studies of supraspinal analgesia, respiratory depression, and gastrointestinal motility. Procurement of Endomorphin 1 is essential for laboratories seeking to develop subtype-selective ligands or to validate receptor knockout/knockdown models.

Receptor Occupancy and Spare Receptor Pharmacodynamic Modeling

Endomorphin 1's unique receptor occupancy profile—characterized by a 42.8% spare receptor fraction following partial inactivation—enables precise pharmacodynamic modeling of partial agonism and receptor reserve [4]. This property is invaluable for quantitative pharmacology studies, including operational model analyses, Schild regression for antagonist affinity determination, and translational predictions of in vivo efficacy from in vitro potency. Endomorphin 1 should be procured as a reference partial agonist for calibrating assays designed to measure intrinsic efficacy and functional selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endomorphin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.